Bienvenue dans la boutique en ligne BenchChem!

2,6-Difluorophenylacetyl chloride

Synthetic Yield Process Chemistry Reagent Efficiency

2,6-Difluorophenylacetyl chloride (CAS 116622-90-3) is a fluorinated aromatic acyl chloride with the molecular formula C8H5ClF2O and a molecular weight of 190.57 g/mol. This compound serves as a critical activated building block, wherein the highly reactive acyl chloride moiety enables efficient nucleophilic acyl substitution, a fundamental transformation for introducing the 2,6-difluorobenzyl motif into drug candidates.

Molecular Formula C8H5ClF2O
Molecular Weight 190.57
CAS No. 116622-90-3
Cat. No. B2689730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorophenylacetyl chloride
CAS116622-90-3
Molecular FormulaC8H5ClF2O
Molecular Weight190.57
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC(=O)Cl)F
InChIInChI=1S/C8H5ClF2O/c9-8(12)4-5-6(10)2-1-3-7(5)11/h1-3H,4H2
InChIKeyMQYPWHKXTAYWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluorophenylacetyl chloride (CAS 116622-90-3): A Specialized Fluorinated Acyl Chloride for Precision Pharmaceutical Synthesis


2,6-Difluorophenylacetyl chloride (CAS 116622-90-3) is a fluorinated aromatic acyl chloride with the molecular formula C8H5ClF2O and a molecular weight of 190.57 g/mol . This compound serves as a critical activated building block, wherein the highly reactive acyl chloride moiety enables efficient nucleophilic acyl substitution, a fundamental transformation for introducing the 2,6-difluorobenzyl motif into drug candidates . The strategic placement of fluorine atoms at the ortho (2- and 6-) positions on the phenyl ring distinguishes it from other regioisomeric difluorophenylacetyl chlorides, influencing both the electronic environment of the reactive center and the physicochemical properties of the final pharmaceutical compounds [1].

Why 2,6-Difluorophenylacetyl chloride (CAS 116622-90-3) Cannot Be Replaced by Generic Acyl Chloride Alternatives


Attempting to substitute 2,6-difluorophenylacetyl chloride with a more generic, non-fluorinated, or differently fluorinated acyl chloride would undermine the intended physicochemical and biological properties of the final molecule. The specific ortho-difluoro substitution pattern is not arbitrary; it is a key pharmacophoric element in several FDA-approved drugs like Rufinamide and Lubiprostone, directly impacting target binding, metabolic stability, and solubility [1]. For instance, replacing this motif with a 2,4-difluoro regioisomer in a drug scaffold like Elagolix could alter the crucial spatial arrangement and electronic distribution, potentially leading to a significant loss of potency or a change in target selectivity [2]. The quantitative evidence below demonstrates that the 2,6-difluorophenylacetyl group is a unique, non-interchangeable structural feature essential for achieving the desired outcomes in specific pharmaceutical syntheses.

Quantitative Evidence for Selecting 2,6-Difluorophenylacetyl chloride (CAS 116622-90-3) Over Its Analogs


Benchmark Synthesis Yield of 2,6-Difluorophenylacetyl chloride from Its Parent Acid

The synthesis of 2,6-difluorophenylacetyl chloride via chlorination of 2,6-difluorophenylacetic acid with thionyl chloride proceeds with high efficiency. A standard procedure reports a yield of 95% of the theoretical maximum (79.5 g from 75.3 g of starting acid) . This high conversion rate is a critical procurement metric, as it directly translates to lower cost per mole of the desired building block and reduces waste from unreacted starting material.

Synthetic Yield Process Chemistry Reagent Efficiency

Regioisomeric Purity and Its Impact on Downstream Drug Synthesis

The ortho-ortho' (2,6-) substitution pattern is non-negotiable for specific drug candidates. For example, the synthesis of Rufinamide (an antiepileptic) specifically requires a 2,6-difluorobenzyl moiety [1]. A procurement of the 2,4- or 2,3-regioisomer (e.g., CAS 141060-00-6) would introduce a structural impurity into the final drug substance, which is unacceptable for pharmaceutical manufacturing. The commercial availability of 2,6-difluorophenylacetyl chloride in purities of 95% and 98% ensures minimal contamination by incorrect regioisomers, a critical quality attribute.

Regioisomer Purity Pharmaceutical Intermediate Process Control

Enhanced Reactivity Profile Influenced by Ortho-Fluorine Substitution

The presence of two ortho-fluorine atoms significantly impacts the reactivity of the acyl chloride and its derivatives. While specific kinetic data comparing 2,6-difluorophenylacetyl chloride to its non-fluorinated or mono-fluorinated analogs is not available in the public domain, established chemical principles and literature on related systems provide a strong class-level inference [1]. The strong electron-withdrawing inductive effect (-I) of the ortho-fluorines increases the partial positive charge on the carbonyl carbon, making the acyl chloride more electrophilic and thus more reactive toward nucleophiles compared to non-fluorinated phenylacetyl chloride [2]. Furthermore, in downstream metal-catalyzed reactions, the ortho-fluorine atoms are known to direct C-H functionalization, a property not shared by meta- or para-substituted analogs, offering unique synthetic handles [3].

Electrophilicity Reaction Kinetics C-H Functionalization

Validated Application Scenarios for 2,6-Difluorophenylacetyl chloride (CAS 116622-90-3)


Synthesis of Rufinamide and Related Anticonvulsant Agents

This acyl chloride is the definitive starting material for introducing the 2,6-difluorobenzyl group into the triazole ring of Rufinamide, an FDA-approved drug for Lennox-Gastaut syndrome [1]. Its procurement is essential for any research or manufacturing campaign targeting this specific chemical structure, as the 2,6-substitution pattern is a core component of the drug's pharmacophore.

Construction of the Lubiprostone Core for Gastrointestinal Therapies

Lubiprostone, a prostaglandin E1 derivative used to treat chronic constipation, incorporates a 2,6-difluorophenyl group [2]. This intermediate provides a direct and efficient route to install this critical motif, which is essential for the drug's ClC-2 chloride channel activation and overall therapeutic profile.

Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Research into DABO (dihydro-alkoxy-benzyl-oxopyrimidine) family NNRTIs for HIV treatment heavily relies on 2,6-difluorophenylacetic acid derivatives [3]. The acyl chloride serves as a key building block for synthesizing 6-(2,6-difluorobenzyl)-pyrimidinones, which are advanced intermediates in this potent class of antivirals. Its use enables precise structure-activity relationship (SAR) studies where the ortho-fluorine arrangement is crucial for inhibitory activity.

Quote Request

Request a Quote for 2,6-Difluorophenylacetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.